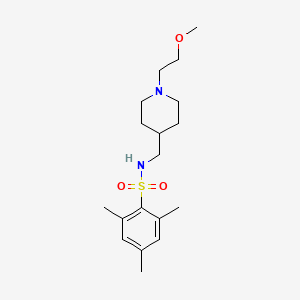

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For example, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, 4-methoxyphenethylamine reacts with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. The structure of these compounds can be elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography . These techniques would likely reveal the presence of characteristic functional groups and the overall conformation of the N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide molecule.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including further derivatization of the amine or the aromatic ring. For instance, the derivatizing reagent 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography . This suggests that the amine group in N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide could potentially be modified using similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide compounds has been noted, which can affect their pharmacological properties and necessitate formulation strategies for drug delivery . The presence of electron-withdrawing or electron-donating groups on the aromatic ring can also affect the reactivity of the sulfonamide, as seen in the chlorination reactions of various substrates using N-chloro-N-methoxybenzenesulfonamide .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, have been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the inhibition efficiencies of such derivatives on the corrosion of iron. These studies suggest that piperidine derivatives can effectively adsorb on metal surfaces, providing a protective layer against corrosion (Kaya et al., 2016).

Antitumor Activity

Several studies have focused on the synthesis and structural characterization of piperidine and methylbenzenesulfonamide derivatives for their potential use as antitumor agents. These compounds have been evaluated for their ability to act as antagonists to specific receptors or to inhibit the growth of cancer cells, demonstrating their potential in the development of new cancer therapies (Cheng De-ju, 2015; Pawlak et al., 2021).

Antimicrobial Properties

Research on piperidine derivatives also extends to their antimicrobial properties. For instance, compounds extracted from Piper sarmentosum, which share structural similarities with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, have demonstrated antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis (Masuda et al., 1991).

Enzyme Inhibitory Activities

Compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide have been synthesized and tested for their inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies contribute to the understanding of how such compounds can be utilized in the treatment of conditions related to enzyme dysfunction (Virk et al., 2018).

properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-14-11-15(2)18(16(3)12-14)24(21,22)19-13-17-5-7-20(8-6-17)9-10-23-4/h11-12,17,19H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREREKYTESDERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)